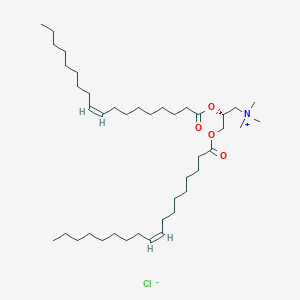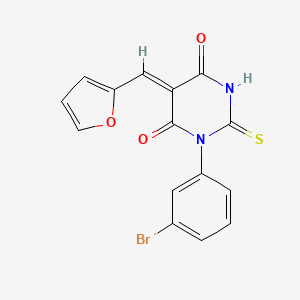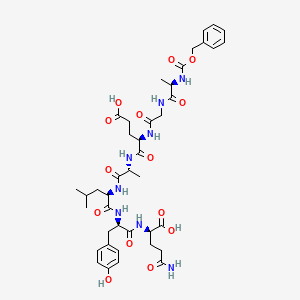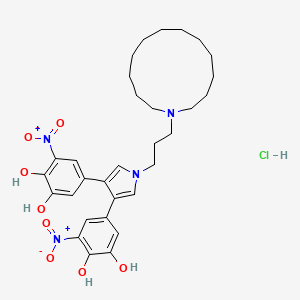
Pacritinib Citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pacritinib Citrate, sold under the brand name Vonjo, is an anti-cancer medication primarily used to treat myelofibrosis, a rare bone marrow disorder. It is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . This compound is particularly beneficial for patients with low platelet counts, providing a treatment option for those with intermediate or high-risk primary or secondary myelofibrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pacritinib Citrate is synthesized through a series of chemical reactions involving key intermediates. One method involves the cyclization of a compound represented by a formula II and a compound represented by a formula III under the action of an alkali accelerator . The process is characterized by easily obtained raw materials, concise procedures, and suitability for industrial production .
Industrial Production Methods: The industrial production of this compound involves the use of environmentally friendly and economical processes. The synthesis starts with the preparation of intermediates, followed by cyclization reactions under controlled conditions to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pacritinib Citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Pacritinib Citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Mecanismo De Acción
Pacritinib Citrate exerts its effects by inhibiting specific protein kinases, including Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound disrupts abnormal signaling in cancer cells, leading to reduced proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Ruxolitinib: Another JAK2 inhibitor used to treat myelofibrosis.
Fedratinib: A JAK2 inhibitor with similar applications in hematologic malignancies.
Momelotinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Uniqueness: Pacritinib Citrate is unique in its ability to inhibit both wild-type and mutant JAK2, as well as FLT3 . This dual inhibition provides a broader therapeutic effect, particularly for patients with specific genetic mutations. Additionally, this compound has shown significant benefits in patients with low platelet counts, a population that is often challenging to treat with other JAK2 inhibitors .
Propiedades
Número CAS |
1228923-42-9 |
|---|---|
Fórmula molecular |
C34H40N4O10 |
Peso molecular |
664.7 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene |
InChI |
InChI=1S/C28H32N4O3.C6H8O7/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+; |
Clave InChI |
BAHHBHSHSRTKNK-BJILWQEISA-N |
SMILES isomérico |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)



![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)


![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)


![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)

